![molecular formula C14H22ClNO B1397686 3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220027-43-9](/img/structure/B1397686.png)
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H23NO.ClH . It is characterized by a five-membered pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Potential
A study by Ikuta et al. (1987) synthesized a series of compounds, including pyrrolidine derivatives, to evaluate their anti-inflammatory and analgesic properties. Some compounds displayed dual inhibitory activity and were found to possess anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects. N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one was highlighted for its wider safety margin, suggesting potential for clinical applications as an anti-inflammatory drug (Ikuta et al., 1987).
Chemical Synthesis and Catalysis
Sano et al. (2006) explored the use of pyrrolidine in catalyzing deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the potential of pyrrolidine derivatives in facilitating specific chemical reactions (Sano et al., 2006).
Application in Medical Chemistry
Żmigrodzka et al. (2022) conducted a study on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, highlighting the relevance of pyrrolidines in medical chemistry due to their biological effects. This study suggests their applicability in industries such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Human Carbonic Anhydrase Inhibitors
Oktay et al. (2017) focused on synthesizing 3-chloro-1-aryl pyrrolidine-2,5-diones and studying their activities against human carbonic anhydrase I and II. They found that these derivatives strongly inhibited the activity of these enzymes, suggesting potential applications in treating physiological processes involving carbonic anhydrases (Oktay et al., 2017).
Influenza Neuraminidase Inhibitors
Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, demonstrating the efficacy of pyrrolidine derivatives in inhibiting viral enzymes. This research indicates the potential of these compounds in antiviral applications (Wang et al., 2001).
Antiviral Activity Against Human Rhinovirus
Patick et al. (2005) studied a novel inhibitor of human rhinovirus 3C protease, showcasing the antiviral potential of pyrrolidine derivatives. This compound showed potency against various serotypes of human rhinovirus, underlining its potential for treating viral infections (Patick et al., 2005).
Antimicrobial Applications
Jain et al. (2006) synthesized novel azaimidoxy compounds, including pyrrolidine derivatives, and screened them for antimicrobial activities. Their findings suggest that these derivatives could be developed as potential chemotherapeutic agents (Jain et al., 2006).
Propriétés
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-12(4-6-13)10-16-14-7-8-15-9-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMHNKGUZKLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



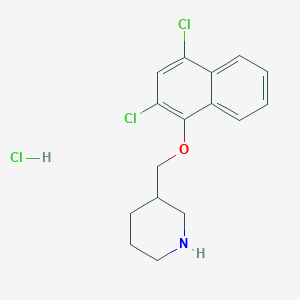
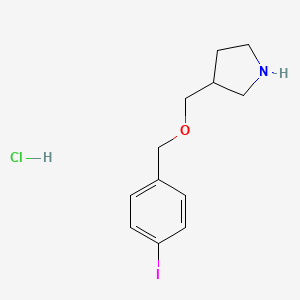
![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)
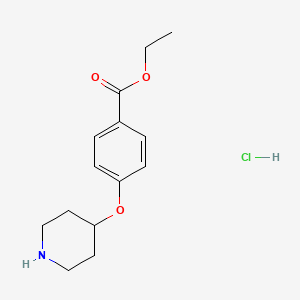
![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)
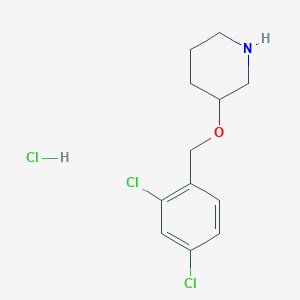
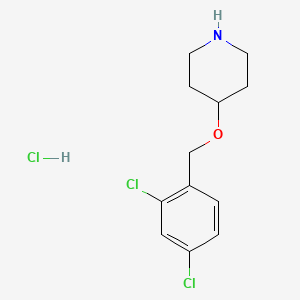
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
![4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397626.png)